N-(tert-Butyl)hydroxylamine hydrochloride

Vue d'ensemble

Description

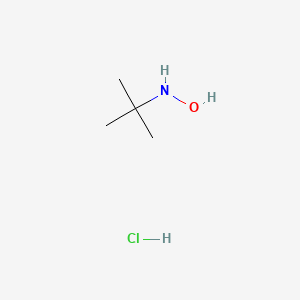

N-(tert-Butyl)hydroxylamine hydrochloride: is an organic compound with the molecular formula C4H12ClNO. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents such as alcohols and ethers. This compound is known for its reducing and electrophilic properties, making it useful in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroxylamine Hydrochloride and tert-Butylamine Reaction:

Industrial Production Methods:

- The industrial production of N-(tert-Butyl)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide.

Conditions: Typically carried out at room temperature.

-

Reduction:

Reagents: Reducing agents such as sodium borohydride.

Conditions: Conducted under mild conditions.

Products: Reduction can yield tert-butylamine and other related amines.

-

Substitution:

Reagents: Various electrophiles.

Conditions: Depending on the electrophile, the reaction can be carried out at different temperatures.

Products: Substitution reactions can produce a variety of tert-butyl-substituted hydroxylamines.

Applications De Recherche Scientifique

Organic Synthesis

N-(tert-Butyl)hydroxylamine hydrochloride serves as an important intermediate in various organic synthesis processes. Its applications include:

- Synthesis of Hydroxamic Acids : It is used in the preparation of hydroxamic acids, which are valuable in medicinal chemistry due to their ability to chelate metal ions and inhibit metalloproteins .

- Formation of Nitrones : The compound is utilized to synthesize nitrones, which are important intermediates in the production of pharmaceuticals and agrochemicals .

- Synthesis of α-Ketoamides : It plays a role in the synthesis of α-ketoamides, which are key building blocks in drug development .

Table 1: Key Reactions Involving this compound

Biochemical Applications

This compound has also been studied for its biochemical properties:

- Antioxidant Properties : Research indicates that this compound can act as an antioxidant, delaying senescence in human lung fibroblasts and improving mitochondrial function in aged rats . This suggests potential applications in aging research and therapeutic interventions.

- Spin Trapping : It is utilized in spin trapping experiments to detect short-lived radicals, providing insights into radical chemistry and oxidative stress mechanisms .

Table 2: Biochemical Applications

| Application | Description | Reference |

|---|---|---|

| Antioxidant Activity | Delays cellular senescence and improves mitochondrial function | |

| Spin Trapping | Detects short-lived radicals |

Material Science Applications

In material science, this compound has been employed for:

- Synthesis of Functional Polymers : It can be incorporated into polymeric materials to enhance their properties or introduce new functionalities.

- Surface Modification : The compound is used to modify surfaces for improved adhesion or other desired characteristics in coatings and adhesives.

Case Study 1: Antioxidant Research

A study investigated the effects of N-(tert-Butyl)hydroxylamine on aging-related changes in fibroblasts. Results showed that treatment with this compound improved mitochondrial function and delayed senescence-associated changes, highlighting its potential as a therapeutic agent in age-related diseases .

Case Study 2: Organic Synthesis

In a synthetic route involving the formation of N-tert-butoxyamino acids, this compound was successfully used as a reagent, demonstrating its utility in generating complex amino acid derivatives for pharmaceutical applications .

Mécanisme D'action

Molecular Targets and Pathways:

- N-(tert-Butyl)hydroxylamine hydrochloride exerts its effects primarily through its reducing properties. It can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

- In biological systems, it interacts with mitochondrial pathways to prevent apoptosis and protect cells from damage caused by oxidative stress .

Comparaison Avec Des Composés Similaires

- O-tert-Butylhydroxylamine hydrochloride

- N-Benzylhydroxylamine hydrochloride

- N-Methylhydroxylamine hydrochloride

Comparison:

- N-(tert-Butyl)hydroxylamine hydrochloride is unique due to its tert-butyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly effective in certain synthetic applications and biological contexts compared to its analogs .

Activité Biologique

N-(tert-Butyl)hydroxylamine hydrochloride (NtBHA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of oxidative stress, neuroprotection, and synaptic modulation. This article explores the various biological effects of NtBHA, supported by research findings and case studies.

- Molecular Formula : C₄H₁₂ClNO

- Molecular Weight : 125.60 g/mol

- Appearance : White to light yellow powder

- Melting Point : 182.0 to 188.0 °C

- Solubility : Soluble in water

Antioxidant Activity

NtBHA is recognized for its role as a mitochondrial antioxidant. Research indicates that it can significantly reduce oxidative stress in various cell types, particularly retinal pigment epithelial (RPE) cells, which are crucial for eye health.

Case Study: Retinal Protection

In a study published in the FASEB Journal, researchers demonstrated that NtBHA reduced intracellular iron content and oxidative stress in iron-overloaded RPE cells. The treatment led to a 19% reduction in total iron levels and a significant decrease in oxidants, showing potential therapeutic effects against age-related macular degeneration (AMD) .

| Treatment Concentration | Total Iron Reduction (%) | Oxidant Level Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| 250 µM NtBHA | 19 | 45 |

| 500 µM NtBHA | Not tested | 46 |

Neuroprotective Effects

NtBHA has also been studied for its neuroprotective properties, particularly regarding synaptic transmission in the central nervous system (CNS).

Case Study: AMPAR Modulation

A significant study focused on the impact of NtBHA on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). The results indicated that NtBHA application reduced the surface expression of AMPARs without affecting N-methyl-D-aspartate receptors (NMDARs). This selective inhibition suggests a potential therapeutic strategy for CNS disorders by modulating synaptic plasticity .

| Treatment Concentration | AMPAR Surface Expression Decrease (%) | mEPSC Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| 1.0 mM NtBHA | Significant decrease | Significant decrease |

The biological activity of NtBHA is attributed to its ability to induce de-palmitoylation of proteins involved in synaptic transmission. This process affects the distribution of scaffolding proteins like PSD95, which are essential for stabilizing AMPARs at synapses .

Summary of Findings

- Oxidative Stress Reduction : NtBHA effectively lowers oxidative stress markers in RPE cells, suggesting its use as a protective agent against AMD.

- AMPAR Function Modulation : By selectively reducing AMPAR surface expression, NtBHA may provide a novel approach to treat CNS disorders by impacting synaptic transmission.

- Potential Therapeutic Applications : The compound's antioxidant and neuroprotective properties highlight its potential in treating conditions related to oxidative damage and synaptic dysfunction.

Propriétés

IUPAC Name |

N-tert-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSATTBHEMKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16649-50-6 (Parent) | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60206107 | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-39-9 | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-(tert-Butyl)hydroxylamine hydrochloride in studying palmitoylation?

A1: this compound acts as a palmitoyl acyltransferase (PAT) inhibitor. [] PATs are enzymes responsible for attaching palmitic acid to proteins, a process known as palmitoylation. By inhibiting PATs, this compound prevents palmitoylation, allowing researchers to study the downstream effects of this modification. In the cited research, it was used alongside 2-bromopalmitate to confirm the role of palmitoylation in the enhancement of global palmitoylation level, palmitoylation of PSD-95 and glutamate receptors, postsynapse density localization of PSD-95, surface expression of AMPARs, and synaptic strength of cultured hippocampal neurons upon TTX pretreatment. []

Q2: The research mentions that palmitoylation is important for synaptic plasticity and fear memory. How does this compound help researchers investigate this?

A2: Researchers can use this compound to inhibit palmitoylation in neurons and then observe the effects on synaptic plasticity and fear memory formation. [] If inhibiting palmitoylation with this compound disrupts these processes, it strengthens the evidence that palmitoylation plays a crucial role. This approach helps to establish a causal link between palmitoylation and these important neurological functions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.